molecular formula C21H22N6O B2585100 N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide CAS No. 1021221-98-6

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide

Cat. No. B2585100
CAS RN: 1021221-98-6
M. Wt: 374.448
InChI Key: IENPPSPWVAGLIO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including compounds related to N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide, have been extensively studied for their anticancer properties. These derivatives leverage the reactive sites of cinnamic acids to function as traditional and synthetic antitumor agents. Research has demonstrated that cinnamic acid derivatives, through their various chemical reactions, offer promising antitumor efficacy, underscoring their potential in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).

Glycolipid Lowering Effects

Cinnamaldehyde, a component closely related to the chemical family of this compound, has been studied for its glycolipid-lowering effects. It shows potential in managing diabetes and its complications by increasing glucose uptake, improving insulin sensitivity, and enhancing glycogen synthesis. These effects are mediated through various signaling pathways, highlighting cinnamaldehyde's multifaceted role in metabolic health (Zhu et al., 2017).

Antimicrobial Activities

The antimicrobial properties of cinnamaldehyde, relevant to the structural class of this compound, have been documented against a range of pathogenic bacteria. These include Bacillus cereus, Campylobacter jejuni, Clostridium perfringens, Escherichia coli, Listeria monocytogenes, and Salmonella enterica, making it a significant compound in the development of new antimicrobial strategies (Friedman, 2017).

Role in Food Safety and Preservation

Research into the chemistry and application of cinnamaldehyde suggests its potential in enhancing food safety and preservation by inhibiting the growth of various foodborne pathogens. This aligns with the broader chemical family's role, including this compound, in developing safer, more sustainable food preservation methods (Friedman, 2017).

properties

IUPAC Name

(E)-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-16-6-5-9-19(24-16)25-20-12-11-18(26-27-20)22-14-15-23-21(28)13-10-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,22,26)(H,23,28)(H,24,25,27)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENPPSPWVAGLIO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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